molecular formula C14H14N4O2S B8554399 1-(2-Hydroxy-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

1-(2-Hydroxy-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B8554399
M. Wt: 302.35 g/mol
InChI Key: VTMVNBQNCQXUBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07589086B2

Procedure details

A solution of 7 (2.88 g, 10 mmol) and methyl iodide (7.10 g, 50 mmol) in anhydrous THF (20 mL) was refluxed for 12 h. The solvent and the excess of methyl iodide were removed by distillation under reduced pressure; the oil residue crystallized by adding CHCl3 (10 mL) and was purified by recrystallization with absolute ethanol to give 8a (2.17 g, 72%) as a white solid; mp 208-209° C. 1H NMR: δ 2.51 (s, 3H, CH3), 4.27-4.50 (m, 2H, CH2N), 5.04-5.18 (m, 1H, CHO), 5.68 (d, 1H, OH, disappears with D2O), 7.20-7.42 (m, 5H Ar), 7.97 (s, 1H, H-3). IR cm−1: 3544 (NH), 3450-3350 (OH), 1678 (CO). Anal. (C14H14N4O2S) C, H, N, S.
Name
7
Quantity
2.88 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
72%

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[CH2:3][N:4]1[C:8]2[NH:9][C:10](=[S:14])[NH:11][C:12](=[O:13])[C:7]=2[CH:6]=[N:5]1.[CH3:21]I>C1COCC1>[OH:1][CH:2]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[CH2:3][N:4]1[C:8]2[N:9]=[C:10]([S:14][CH3:21])[NH:11][C:12](=[O:13])[C:7]=2[CH:6]=[N:5]1

Inputs

Step One
Name
7
Quantity
2.88 g
Type
reactant
Smiles
OC(CN1N=CC2=C1NC(NC2=O)=S)C2=CC=CC=C2
Name
Quantity
7.1 g
Type
reactant
Smiles
CI
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent and the excess of methyl iodide were removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the oil residue crystallized
ADDITION
Type
ADDITION
Details
by adding CHCl3 (10 mL)
CUSTOM
Type
CUSTOM
Details
was purified by recrystallization with absolute ethanol

Outcomes

Product
Name
Type
product
Smiles
OC(CN1N=CC2=C1N=C(NC2=O)SC)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 2.17 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.